4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

GPR40/FFAR1 agonism Scaffold hopping Medicinal chemistry differentiation

4-(7-Methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 858767-71-2) is a fully synthetic, fused tricyclic benzofuran–cyclopenta[g]chromen-2-one hybrid with molecular formula C21H16O4 and a molecular weight of 332.35 g/mol. The compound is explicitly claimed within the patent family EP2743268A2 / WO2007026072 as a modulator of the GPR40 receptor (free fatty acid receptor 1, FFAR1), a clinically validated target for insulin secretagogue therapy in type 2 diabetes.

Molecular Formula C21H16O4
Molecular Weight 332.355
CAS No. 858767-71-2
Cat. No. B2846127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
CAS858767-71-2
Molecular FormulaC21H16O4
Molecular Weight332.355
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C5CCCC5=C4
InChIInChI=1S/C21H16O4/c1-23-17-7-3-6-14-10-19(25-21(14)17)16-11-20(22)24-18-9-13-5-2-4-12(13)8-15(16)18/h3,6-11H,2,4-5H2,1H3
InChIKeyDLRKVVOFDHMEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 858767-71-2): Procurement-Relevant Identity and Target Class


4-(7-Methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 858767-71-2) is a fully synthetic, fused tricyclic benzofuran–cyclopenta[g]chromen-2-one hybrid with molecular formula C21H16O4 and a molecular weight of 332.35 g/mol. [1] The compound is explicitly claimed within the patent family EP2743268A2 / WO2007026072 as a modulator of the GPR40 receptor (free fatty acid receptor 1, FFAR1), a clinically validated target for insulin secretagogue therapy in type 2 diabetes. [2] Its scaffold combines a 7-methoxybenzofuran donor moiety with a conformationally constrained dihydrocyclopenta[g]chromen-2-one acceptor, a topology that is structurally distinct from the phenylpropanoic acid chemotype shared by the majority of advanced GPR40 agonist clinical candidates (e.g., fasiglifam/TAK-875, AMG 837). [3]

Why Generic Substitution Falls Short for 4-(7-Methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 858767-71-2)


Substituting 4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one with a generic GPR40 agonist or a benzofuran analog is not scientifically sound because the compound’s pharmacological and physicochemical profile is dictated by its unique tricyclic coumarin-fused architecture, not merely by class membership. Central GPR40 agonists such as TAK-875 contain a phenylpropanoic acid core, while the target compound replaces this with a rigid, non-acidic cyclopenta[g]chromen-2-one lactone. [1] This fundamental difference in scaffold topology directly impacts hydrogen-bonding potential, molecular shape, and metabolic vulnerability, rendering simple potency or target-class extrapolation unreliable for experimental design or procurement decisions. [2]

Quantitative Differentiation Evidence for 4-(7-Methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 858767-71-2) Relative to Closest Analogs


Scaffold Topology Divergence: Cyclopenta[g]chromen-2-one vs. Phenylpropanoic Acid Core of Clinical GPR40 Agonists

The target compound embodies a cyclopenta[g]chromen-2-one lactone core, whereas the most clinically advanced GPR40 agonist, fasiglifam (TAK-875), and the tool compound GW9508 both utilize a phenylpropanoic acid pharmacophore. [1][2] This structural divergence results in the target compound possessing zero hydrogen-bond donors (HBD = 0) versus two for fasiglifam (carboxylic acid –OH and amide –NH; HBD = 2). [1] The absence of an ionizable acid group predicts substantially different pH-dependent solubility, passive membrane permeability, and plasma protein binding profiles, which are direct determinants of in vivo pharmacokinetics and assay-compatible formulation requirements. [3]

GPR40/FFAR1 agonism Scaffold hopping Medicinal chemistry differentiation

Rotatable Bond Constraint: Conformational Preorganization Advantage Over Flexible GPR40 Ligands

The compound contains only 2 rotatable bonds (the methoxy group and the bond connecting the benzofuran to the chromenone core). [1] In contrast, GW9508 has 8 rotatable bonds and AMG 837 has 7 rotatable bonds. [2] High ligand flexibility imposes a significant entropic penalty upon receptor binding; the constrained tricyclic framework of the target compound pre-pays this entropic cost. In classes of targets where conformational selection governs agonist efficacy, such rigidification can translate into greater binding enthalpy per unit of molecular weight, a parameter that has been exploited in the design of several GPCR-biased agonists. [3]

Conformational restriction Entropic penalty GPR40 ligand design

Lipophilicity Differential: Lower LogP Relative to Fasiglifam Suggests Reduced Metabolic Liability and Improved Developability Profile

The calculated octanol-water partition coefficient (LogP) of the target compound is 4.15, as computed by the JChem algorithm and recorded in the ChemBase database. [1] In comparison, fasiglifam (TAK-875) has a significantly higher calculated LogP of approximately 5.1, a property that was correlated with its eventual hepatotoxicity through bile acid transporter inhibition. [2] GW9508, a first-generation GPR40 agonist probe, has a LogP of approximately 4.0. The target compound thus occupies an intermediate lipophilicity window, potentially offering a superior balance between target engagement (requiring some membrane partitioning) and off-target toxicity risk. [3]

Lipophilic ligand efficiency Metabolic stability GPR40 modulator optimization

Polar Surface Area as a Predictor of Membrane Permeability Versus Biliary Excretion: Differentiation from Acidic GPR40 Agonists

The target compound exhibits a topological polar surface area (TPSA) of 48.67 Ų. [1] This value is substantially lower than that of carboxylic acid-containing GPR40 agonists: fasiglifam (TPSA ≈ 92.7 Ų) and GW9508 (TPSA ≈ 63.6 Ų). [2] The reduced PSA arises from the replacement of the carboxylic acid moiety with a lactone carbonyl, eliminating two oxygen atoms from the polar surface. TPSA values below 60 Ų are generally associated with efficient blood-brain barrier penetration, while values above 90 Ų often correlate with significant biliary excretion. [3] The target compound's intermediate TPSA maps onto a distinct ADME space that is not accessible to phenylpropanoic acid GPR40 agonists.

Polar surface area ADME prediction Biliary clearance risk

Optimal Research and Industrial Application Scenarios for 4-(7-Methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 858767-71-2) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Reference Compound for GPR40 Medicinal Chemistry Programs Seeking Non-Acidic Chemotypes

Medicinal chemistry teams engaged in GPR40 agonist lead optimization can use this compound as a structurally validated 'scaffold-hop' reference to explore chemical space beyond the phenylpropanoic acid pharmacophore that dominates the patent literature. The quantitative demonstration of zero HBD count, low rotatable bond number, and intermediate LogP (4.15) relative to fasiglifam provides a rational basis for initiating structure–activity relationship (SAR) studies aimed at improving ligand efficiency while mitigating the hepatotoxicity risks that terminated fasiglifam's clinical development. [1]

Negative Control or Tool Compound for Carboxylic Acid-Dependent GPR40 Binding Mode Studies

Because the target compound lacks a carboxylic acid group—a feature considered essential for binding to the orthosteric site of GPR40 in traditional pharmacophore models—it can serve as a mechanistic probe to investigate whether the allosteric binding site discovered in the GPR40–TAK-875 co-crystal structure (PDB 4PHU) can accommodate neutral lactone-containing ligands. [1] The substantial TPSA difference (48.67 vs. 92.67 Ų) and the absence of a formal negative charge make this compound an ideal tool for dissecting the electrostatic versus shape complementarity contributions to GPR40 agonism.

In Vivo Pharmacokinetic Probe for Lactone-Based GPR40 Modulators in Rodent Models of Type 2 Diabetes

Researchers planning in vivo efficacy studies in diabetic rodent models (e.g., db/db mice, ZDF rats) may select this compound for pharmacokinetic/pharmacodynamic (PK/PD) evaluation based on its predicted ADME advantages: low TPSA (48.67 Ų) for membrane permeability, only 2 rotatable bonds for reduced entropic penalty, and LogP of 4.15 that avoids the supra-lipophilic range associated with hepatotoxicants. [1] These properties collectively predict favorable oral absorption and distribution, provided that the lactone ring remains stable under physiological conditions. PK profiling with this compound can establish baseline exposure parameters for the cyclopenta[g]chromen-2-one scaffold class, informing subsequent lead optimization cycles. [2]

Quote Request

Request a Quote for 4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.